

An In-depth Technical Guide on the Pharmacological Properties of Diphenazine

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Compound of Interest

Compound Name: *Diphenazine*

Cat. No.: *B080162*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific pharmacological properties of **Diphenazine** (CAS 13838-14-7) is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the available data for **Diphenazine** and related phenazine and piperazine derivatives, highlighting areas where further research is required.

Introduction

Diphenazine, also known by its developmental codes SKF-6591 and E-200, is a piperazine derivative with the chemical name 1,4-bis(1-phenylisopropyl)piperazine. While the name "**Diphenazine**" might suggest a structural relation to the phenazine class of compounds, it is important to note that its core structure is a piperazine ring. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. Piperazine and its derivatives are also a well-established class of pharmacologically active compounds with a broad range of therapeutic applications, including anthelmintic, antihistaminic, antianginal, and antipsychotic effects. This guide aims to consolidate the known information on **Diphenazine**, drawing context from the broader families of phenazines and piperazines to understand its potential pharmacological profile.

Physicochemical Properties

A summary of the available physicochemical properties of **Diphenazine** is presented in Table 1.

Property	Value	Source
CAS Number	13838-14-7	[1]
Molecular Formula	C22H30N2	[1]
Molecular Weight	322.5 g/mol	[1]
IUPAC Name	1,4-bis(1-phenylpropan-2-yl)piperazine	[1]
Synonyms	SKF-6591, E-200, 1,4-bis(1-phenylisopropyl)piperazine	[1]
Physical Description	Crystalline solid	[2]
Solubility	Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.	[1]
Melting Point	150-160 °C	[1]
Boiling Point	Around 300 °C	[1]
Density	Approximately 1.25 g/cm ³	[1]

Synthesis of Diphenazine

While a specific, detailed experimental protocol for the synthesis of **Diphenazine** is not readily available in the reviewed literature, the synthesis of related piperazine and phenazine derivatives can provide insight into potential synthetic routes.

General Synthesis of Piperazine Derivatives

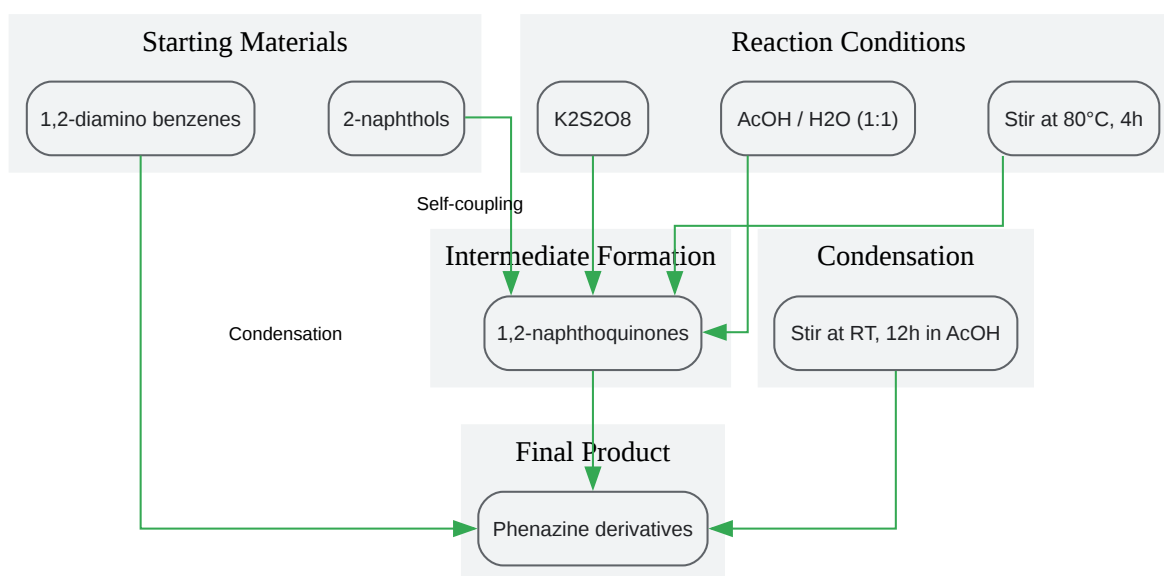
The synthesis of 1,4-disubstituted piperazines often involves the condensation of an appropriate amine with a piperazine precursor. For **Diphenazine**, a potential route could involve the reaction of piperazine with a phenylisopropyl derivative.

General Synthesis of Phenazine Derivatives

Though **Diphenazine** is a piperazine, understanding phenazine synthesis can be useful for context. Traditional methods for phenazine synthesis often involve condensation reactions of 2-

aminobenzenes with aromatic ketones or aldehydes under acidic conditions.[1] More recent, "green" chemistry approaches utilize ultrasound-assisted or microwave-assisted synthesis to improve reaction rates and yields while minimizing solvent use.[1]

A general workflow for a one-pot synthesis of phenazine derivatives is outlined below.



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Figure 1: General one-pot synthesis of phenazine derivatives.

Pharmacological Properties

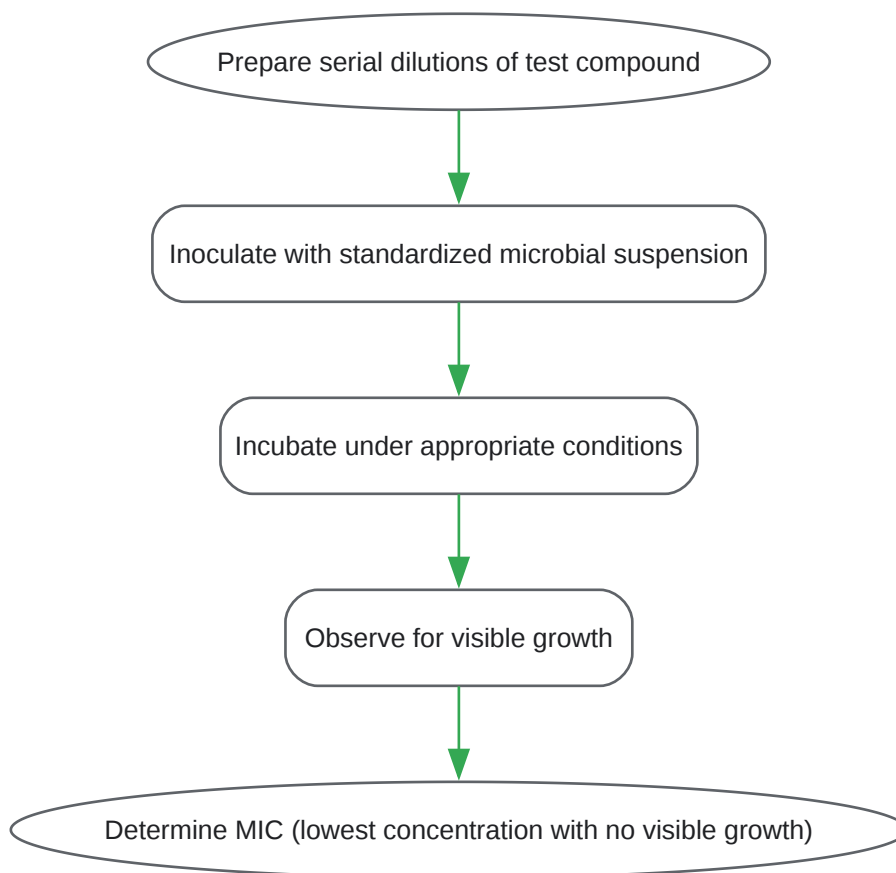
Specific quantitative pharmacological data for **Diphenazine** is scarce. The following sections discuss the potential pharmacological activities based on the properties of related compounds.

Antimicrobial Activity

Phenazine compounds are well-documented for their broad-spectrum antimicrobial activity. Their mechanism of action often involves acting as redox catalysts, leading to the production of reactive oxygen species (ROS) that cause cellular damage to microbes.[1] It has been

suggested that **Diphenazine** may exhibit antimicrobial activity by inhibiting key microbial enzymes or disrupting microbial membranes.[1] However, specific minimum inhibitory concentration (MIC) values for **Diphenazine** against various bacterial or fungal strains are not available in the reviewed literature.

A general workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound is depicted below.



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Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Central Nervous System (CNS) Activity

Piperazine derivatives are known to possess a wide range of CNS activities. Many CNS-active drugs are designed to cross the blood-brain barrier, a feat often associated with specific physicochemical properties such as moderate lipophilicity.[3] The potential for **Diphenazine** to

have CNS activity is plausible given its piperazine core, but no specific studies on its effects on the CNS, such as receptor binding affinities or behavioral effects, have been found.

Mechanism of Action

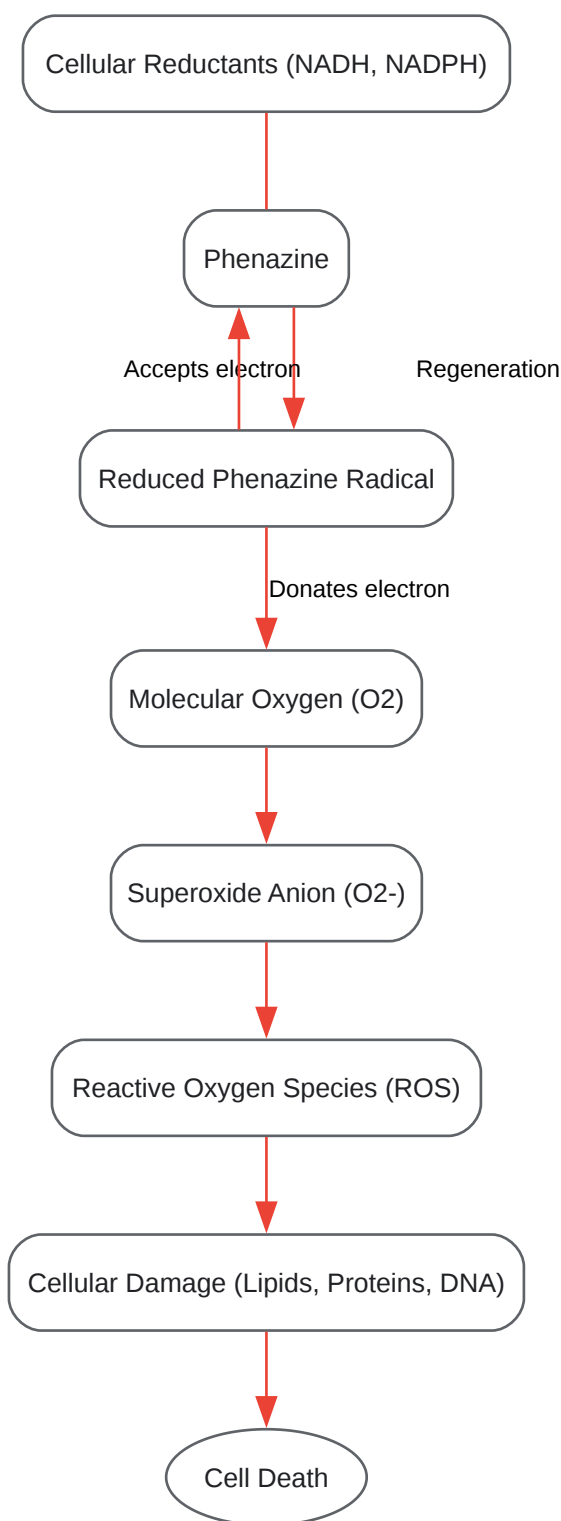
The precise mechanism of action for **Diphenazine** has not been elucidated. Based on related compounds, several potential mechanisms can be hypothesized.

Potential Antimicrobial Mechanism

As a phenazine-like structure, **Diphenazine** might interfere with microbial cellular processes. The proposed mechanisms include:

- **Inhibition of Enzyme Activity:** It may target and inhibit essential enzymes involved in microbial metabolism, leading to cell death.[\[1\]](#)
- **Membrane Disruption:** **Diphenazine** could potentially disrupt the integrity of microbial cell membranes, causing leakage of cellular contents and subsequent lysis.[\[1\]](#)

The general mechanism of antimicrobial action for phenazine antibiotics is illustrated below.



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Figure 3: Redox cycling mechanism of phenazine antibiotics.

Toxicology and Safety Pharmacology

There is no specific toxicological data available for **Diphenazine**. General safety pharmacology studies for a new chemical entity would typically investigate effects on the central nervous, cardiovascular, and respiratory systems.^[4] Without experimental data, the toxicity profile of **Diphenazine** remains unknown.

Clinical Trials

A thorough search of clinical trial registries reveals no registered clinical trials for **Diphenazine** (or its synonyms SKF-6591 and E-200).

Conclusion and Future Directions

Diphenazine is a piperazine derivative with limited available pharmacological data. While its structural features suggest potential for antimicrobial and CNS activities, a comprehensive understanding of its properties is hampered by the lack of specific in vitro and in vivo studies.

To fully characterize the pharmacological profile of **Diphenazine**, the following experimental investigations are warranted:

- **Quantitative Antimicrobial Susceptibility Testing:** Determination of MIC values against a panel of clinically relevant bacteria and fungi.
- **In Vitro Receptor Binding and Functional Assays:** Screening against a broad range of CNS and other relevant receptors to identify potential molecular targets.
- **In Vitro and In Vivo ADME/Tox Studies:** Evaluation of its metabolic stability, permeability, and cytotoxicity, as well as acute and chronic toxicity studies in animal models.
- **Cardiovascular Safety Pharmacology:** Assessment of its effects on cardiac ion channels (e.g., hERG) and cardiovascular parameters in vivo.

The generation of such data would be crucial for determining the therapeutic potential, if any, of **Diphenazine** and for guiding any future drug development efforts. Researchers interested in this compound should consider de novo synthesis and a comprehensive pharmacological screening cascade to elucidate its properties.

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References

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